3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a pyrazolyl group and a piperazinyl group bearing a diethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and piperazinyl groups. The diethoxybenzoyl moiety is then attached to the piperazinyl group through an acylation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- 3-[4-(3,4-dihydroxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
The uniqueness of 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxybenzoyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-3-30-18-7-6-17(16-19(18)31-4-2)22(29)27-14-12-26(13-15-27)20-8-9-21(25-24-20)28-11-5-10-23-28/h5-11,16H,3-4,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWQRTYNXJDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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